Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate is a chemical compound that features a morpholine ring, a thiazole ring, and a carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate typically involves the reaction of morpholine with a thiazole derivative under specific conditions. One common method involves the use of potassium carbonate as a base to facilitate the reaction. The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with biological macromolecules, while the thiazole ring can participate in electron transfer reactions. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 4-[(morpholin-4-yl)methyl]benzoate
- Potassium (morpholin-4-yl)methyltrifluoroborate
Uniqueness
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate is unique due to the presence of both a morpholine and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H11KN2O3S |
---|---|
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
potassium;4-(morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3S.K/c12-9(13)8-10-7(6-15-8)5-11-1-3-14-4-2-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
DENVWVCPTXBBMC-UHFFFAOYSA-M |
Kanonische SMILES |
C1COCCN1CC2=CSC(=N2)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.